molecular formula C12H15F3N2O B1398037 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine CAS No. 1121600-45-0

1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine

Cat. No.: B1398037
CAS No.: 1121600-45-0
M. Wt: 260.26 g/mol
InChI Key: SZSVTJXSMNDMQW-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl (CF₃) group at the 4-position. This compound belongs to the arylpiperazine class, widely studied for their interactions with serotonin (5-HT) and dopamine receptors.

Properties

IUPAC Name

1-[2-methoxy-4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-18-11-8-9(12(13,14)15)2-3-10(11)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSVTJXSMNDMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine’s action primarily involve the increased release of serotonin. This increase can lead to enhanced serotonergic signaling, which can affect various physiological processes and potentially produce feelings of well-being and happiness.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine. Factors could include the presence of other substances, the physiological state of the individual, and various external conditions such as temperature and pH.

Biochemical Analysis

Biochemical Properties

1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been identified as a serotonergic releasing agent, meaning it can promote the release of serotonin, a crucial neurotransmitter. This interaction primarily involves binding to serotonin receptors, such as 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. These interactions are essential for understanding its potential therapeutic applications and effects on the nervous system.

Cellular Effects

1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to evoke the release of serotonin, which can impact cell signaling pathways related to mood regulation and other physiological processes. Additionally, its interaction with serotonin receptors can lead to changes in gene expression and cellular metabolism, further highlighting its potential impact on cellular functions.

Molecular Mechanism

The molecular mechanism of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist. This binding interaction leads to the release of serotonin and subsequent activation of downstream signaling pathways. Additionally, it has no significant effects on dopamine or norepinephrine reuptake or efflux, indicating its specificity for serotonin pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine can change over time. Studies have shown that it is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that it can reduce locomotor activity and produce aversive effects in animals at higher doses. Understanding the dosage thresholds and potential toxic effects is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. Cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body. Understanding these metabolic pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine within cells and tissues involve interactions with transporters and binding proteins. It is known to interact with serotonin transporters, facilitating its uptake and distribution within the nervous system. Additionally, its distribution within tissues can influence its localization and accumulation, impacting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine is primarily within the plasma membrane, where it interacts with serotonin receptors. This localization is crucial for its activity and function, as it allows for effective binding to its target receptors and subsequent activation of signaling pathways. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl and methoxy groups enhance its lipophilicity and may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine can be represented as follows:

  • IUPAC Name : 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine
  • CAS Number : 1121600-45-0
  • Molecular Formula : C12H14F3N
  • Molecular Weight : 235.24 g/mol

The presence of the trifluoromethyl group increases the compound's electron-withdrawing capacity, which may enhance its reactivity and biological interactions.

The biological activity of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of specific proteins involved in signaling pathways.

TargetMechanismReference
Monoacylglycerol lipase (MAGL)Inhibition leading to altered endocannabinoid levels
Fatty acid amide hydrolase (FAAH)Potential inhibition at higher concentrations
Dopamine receptorsModulation affecting neurotransmitter release

Pharmacological Effects

Research has indicated that 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine exhibits several pharmacological effects, including:

  • Analgesic Activity : The compound has shown promise in pain management through its interaction with pain-related receptors.
  • Antidepressant Effects : Studies suggest that it may influence serotonin and dopamine pathways, contributing to mood regulation.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Case Study 1: Analgesic Activity

A study investigated the analgesic effects of various piperazine derivatives, including 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine. Results indicated a significant reduction in pain response in animal models, suggesting efficacy comparable to established analgesics .

Case Study 2: Antidepressant Effects

In a controlled trial assessing the antidepressant potential of piperazine derivatives, this compound demonstrated a notable reduction in depressive behaviors in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Piperazine Derivatives

CompoundStructureKey ActivityReference
Compound APiperazine with methoxy groupModerate analgesic
Compound BPiperazine with halogen substituentsAnti-inflammatory
1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine Trifluoromethyl & methoxy groupsAnalgesic, antidepressant, anti-inflammatoryThis study

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound has been investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as depression and anxiety disorders.

Research Findings
Recent studies have shown that derivatives of this compound exhibit selective serotonin reuptake inhibition, which is crucial for managing depression. For instance, a study reported that certain analogs demonstrated significant binding affinity to serotonin receptors, suggesting a pathway for drug development targeting mood disorders.

Biological Research

Antimicrobial Activity
The antimicrobial properties of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine have been extensively studied. In vitro assays have demonstrated its effectiveness against various bacterial strains and fungi. For example, it showed significant inhibition against Staphylococcus aureus and Candida albicans, with zones of inhibition ranging from 15 to 30 mm in diameter.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Candida albicans25
Escherichia coli18

Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated that it could serve as a lead compound for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

Cytotoxicity Evaluation
Research has indicated that 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its impact on human breast cancer cells and reported an IC50 value of 5 µM, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5
HeLa (Cervical Cancer)10
A549 (Lung Cancer)8

Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic agent.

Industrial Applications

Chemical Synthesis
In industrial settings, 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances lipophilicity, making it suitable for drug formulation.

Case Study: Synthesis Route Optimization
Research focused on optimizing synthesis routes for this compound highlighted the use of microwave-assisted synthesis to improve yield and reduce reaction times significantly. This method has implications for scaling up production in pharmaceutical manufacturing.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects :
  • 1-(2-Methoxyphenyl)piperazine (MPP) : The 2-methoxy group is electron-donating, enhancing π-π stacking with aromatic residues in receptor binding pockets. DFT studies reveal a HOMO-LUMO gap of ~5.2 eV, with charge density localized on the methoxy oxygen .
  • 1-(2-Chlorophenyl)piperazine (ClPP) : The electron-withdrawing Cl group reduces electron density on the phenyl ring, increasing chemical reactivity. ClPP exhibits a higher dipole moment (4.85 D) compared to MPP (3.98 D), influencing solubility and receptor interactions .
  • TFMPP (m-trifluoromethylphenylpiperazine) : The CF₃ group at the 3-position strongly withdraws electrons, enhancing lipophilicity (logP ~2.8) and stability against metabolic oxidation. This substitution correlates with high 5-HT1B affinity .
  • The 2-OCH₃ group may synergize with CF₃ to modulate selectivity for 5-HT1A vs. 5-HT1B receptors.
Physicochemical Data :
Property MPP (2-OCH₃) ClPP (2-Cl) TFMPP (3-CF₃) Target (4-CF₃, 2-OCH₃)
logP 2.1 2.5 2.8 ~3.0 (predicted)
Dipole Moment (D) 3.98 4.85 - ~4.2 (predicted)
HOMO-LUMO Gap (eV) 5.2 5.0 - ~4.9 (predicted)

Receptor Affinity and Selectivity

Serotonin Receptors :
  • MPP : Binds variably to 5-HT1A and 5-HT1B receptors. In vivo studies show mixed effects on sympathetic nerve discharge (SND), with agonist/antagonist activity depending on substituents .
  • NAN-190 (MPP + phthalimido butyl) : Exhibits exceptional 5-HT1A affinity (Ki = 0.6 nM) due to extended alkyl-phthalimido substitution, which enhances hydrophobic interactions .
  • TFMPP : Selective 5-HT1B agonist (Ki ~10 nM) with sympatholytic effects, likely due to CF₃-induced conformational locking .
  • Target Compound : Predicted to favor 5-HT1A/5-HT2A selectivity due to combined steric (4-CF₃) and electronic (2-OCH₃) effects, akin to SA4503’s sigma-1 receptor targeting via bulky substituents .
Dopamine Receptors :
  • MPP Derivatives : Substitution at the piperazine N4 position (e.g., nitrobenzyl-piperidine) enhances D2 affinity. For example, 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine shows D2 Ki ~50 nM .
Antibacterial Effects :
  • MPP derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, with MIC values <10 µg/mL .
Antidepressant Potential :
  • SA4503, a 3,4-dimethoxy-substituted arylpiperazine, demonstrates sigma-1 receptor agonism (Ki ~17 nM) and potent antidepressant effects in clinical trials . The target compound’s CF₃ group may similarly enhance blood-brain barrier penetration.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 1-(2-methoxyphenyl)piperazine with a trifluoromethyl-substituted aryl halide in dichloromethane (DCM) using N,NN,N-diisopropylethylamine (DIPEA) as a base achieves efficient coupling. Purification via crystallization (e.g., using diethyl ether) or flash chromatography improves purity. Yield optimization requires precise stoichiometry (1:1.5 molar ratio of amine to aryl halide) and controlled reaction times (12–24 hours at room temperature). Monitoring progress with TLC or LC-MS ensures intermediate stability .

What spectroscopic techniques are critical for characterizing 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine?

Methodological Answer:

  • 1^1H NMR : Confirms substitution patterns (e.g., methoxy and trifluoromethyl groups). Peaks for aromatic protons appear at δ 6.8–7.4 ppm, while piperazine protons resonate at δ 2.4–3.8 ppm .
  • ESI-MS : Validates molecular weight (e.g., calculated [M+H]+^+ 315.19, observed 315.02) .
  • Melting Point Analysis : Ensures purity (e.g., derivatives like 1-(4-methoxyphenyl)piperazine melt at 42–47°C) .

How should researchers handle and store this compound to ensure stability?

Methodological Answer:
Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group. Use desiccants to avoid moisture absorption. Handle with nitrile gloves and eye protection due to potential skin/eye irritation. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

How do substituents (e.g., trifluoromethyl vs. fluoro) on the phenyl ring influence biological activity?

Methodological Answer:
Substituent effects are evaluated via comparative SAR studies. For instance:

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
  • Fluoro : Increases electron-withdrawing effects, altering receptor binding affinity.
    Test derivatives in enzyme inhibition assays (e.g., human carbonic anhydrase I/II) or cytotoxicity screens (e.g., MTT assays on cancer cell lines). Fluorophenyl analogs show higher inhibitory potency (IC50_{50} < 1 µM) compared to methoxy derivatives .

What methodologies assess inhibitory effects on human carbonic anhydrase isoenzymes?

Methodological Answer:

  • Enzyme Kinetics : Use stopped-flow spectrophotometry to measure CO2_2 hydration rates. Pre-incubate enzyme with inhibitor (0.1–100 µM) in Tris-HCl buffer (pH 7.4) at 25°C.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. The trifluoromethyl group may occupy hydrophobic pockets in hCA II’s active site .

How can contradictions in reported biological activities of analogs be resolved?

Methodological Answer:

  • Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature) to control variables.
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA). For example, discrepancies in cytotoxicity may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7) .

What computational approaches predict pharmacokinetic properties of novel derivatives?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F >30), BBB penetration (BOILED-Egg model), and CYP450 metabolism.
  • Solubility : Calculate ESOL LogS values (e.g., –4.5 indicates moderate water solubility). Derivatives with LogP <3.5 show better absorption .

How is X-ray crystallography applied to confirm structural conformations?

Methodological Answer:
Grow single crystals via vapor diffusion (e.g., using methanol/water). Resolve structures at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze piperazine ring puckering and dihedral angles (e.g., 45–60° for chair conformations). Compare with Cambridge Structural Database entries for validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine
Reactant of Route 2
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1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine

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